molecular formula C8H16N2O3S B577631 4-(3-Pyrrolidinylsulfonyl)-morpholine CAS No. 1206969-59-6

4-(3-Pyrrolidinylsulfonyl)-morpholine

Cat. No.: B577631
CAS No.: 1206969-59-6
M. Wt: 220.287
InChI Key: GUHPBPGCXPJZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyrrolidinylsulfonyl)-morpholine is a chemical compound that features a morpholine ring substituted with a pyrrolidinylsulfonyl group

Mechanism of Action

The mechanism of action of “4-(3-Pyrrolidinylsulfonyl)-morpholine” would depend on its intended use. For example, many morpholine derivatives are used as corrosion inhibitors, while pyrrolidine derivatives are found in many pharmaceuticals .

Future Directions

The future directions for research on “4-(3-Pyrrolidinylsulfonyl)-morpholine” would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies would be needed to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidinylsulfonyl)-morpholine typically involves the reaction of morpholine with a pyrrolidinylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidinylsulfonyl)-morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Pyrrolidinylsulfonyl)-morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidinylsulfonyl)phenylboronic acid
  • 3-(Pyrrolidinylsulfonyl)phenylboronic acid

Uniqueness

4-(3-Pyrrolidinylsulfonyl)-morpholine is unique due to its combination of a morpholine ring and a pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-pyrrolidin-3-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHPBPGCXPJZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.